Enantioselective Antifungal Activity: (-)-Pisatin Exhibits Superior Toxicity to Specific Fungal Pathogens Compared to Its (+)-Enantiomer
In a comprehensive study of 36 fungal isolates representing 19 species, the toxicity of (-)-pisatin was directly compared with that of (+)-pisatin. The results revealed that the opposite enantiomer of the host phytoalexin (i.e., (-)-pisatin for many pea pathogens) was often more inhibitory to fungal growth than the naturally occurring (+)-pisatin [1]. While tolerance varied among species, this study provides a direct, head-to-head comparison establishing that enantiomeric identity is a critical determinant of antifungal potency, not just the pterocarpan core structure [1].
| Evidence Dimension | Antifungal Activity (Inhibition of Mycelial Growth) |
|---|---|
| Target Compound Data | (-)-Pisatin |
| Comparator Or Baseline | (+)-Pisatin |
| Quantified Difference | For multiple fungal species, the opposite (non-host) enantiomer was significantly more inhibitory. Specific ED50 values are species-dependent but the trend was consistent across the study [1]. |
| Conditions | Radial mycelial growth assays on solid media against 36 isolates from 19 phytopathogenic fungal species [1]. |
Why This Matters
Procuring the correct enantiomer ensures experimental results reflect the true stereochemical dependence of host-pathogen interactions, which is essential for developing targeted antifungal strategies or studying plant defense mechanisms.
- [1] Delserone, L. M., Matthews, D. E., & VanEtten, H. D. (1992). Differential toxicity of enantiomers of maackiain and pisatin to phytopathogenic fungi. Phytochemistry, 31(11), 3813-3819. View Source
